molecular formula C16H16O3 B12623216 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid

Cat. No.: B12623216
M. Wt: 256.30 g/mol
InChI Key: RAZMIVOEIHPYBS-UHFFFAOYSA-N
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Description

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, characterized by the presence of a methyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. It may also serve as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing. It may have properties that make it useful in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.

Biological Activity

2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid, a benzoic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, suggesting a promising role in developing new antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have been under investigation, particularly regarding its ability to inhibit the proliferation of cancer cells. Studies demonstrate that certain benzoic acid derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways, such as the PI3K/Akt pathway . The binding affinity of these compounds to key enzymes involved in cancer metabolism has also been explored, indicating their potential as therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, modulating cellular responses and influencing pathways related to inflammation and cell growth.
  • Signal Transduction : By affecting signal transduction pathways, the compound may alter gene expression patterns associated with disease progression.

Case Studies

Several case studies have provided insights into the efficacy of this compound:

  • Study on Antibacterial Activity : In vitro assays demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics, highlighting its potential as an alternative treatment .
  • Anticancer Research : In a study involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against breast and colon cancer cells .

Data Table: Biological Activities and Properties

Property/ActivityValue/Description
Molecular FormulaC16H18O3
Molecular Weight270.31 g/mol
Antimicrobial ActivityEffective against MRSA
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor InteractionModulates inflammatory pathways

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-5-[(3-methylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C16H16O3/c1-11-4-3-5-13(8-11)10-19-14-7-6-12(2)15(9-14)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

RAZMIVOEIHPYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C)C(=O)O

Origin of Product

United States

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